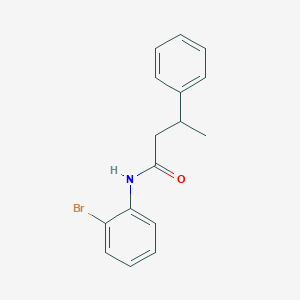

N-(2-bromophenyl)-3-phenylbutanamide

Descripción

Propiedades

IUPAC Name |

N-(2-bromophenyl)-3-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMBPPVUIIJLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and characterization of N-(2-bromophenyl)-3-phenylbutanamide

Technical Guide: Synthesis and Characterization of -(2-bromophenyl)-3-phenylbutanamide

Executive Summary

Target Molecule:

Synthesis Challenge: The primary synthetic hurdle is the reduced nucleophilicity of 2-bromoaniline due to the electron-withdrawing inductive effect (-I) of the bromine atom and the significant steric hindrance at the ortho position. Standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from slow kinetics and incomplete conversion.

Recommended Strategy: A nucleophilic acyl substitution via an acid chloride intermediate is the preferred protocol. This method generates a highly electrophilic acyl chloride species that overcomes the poor nucleophilicity of the hindered aniline.

Retrosynthetic Analysis

The strategic disconnection focuses on the amide bond.[1] The target is disassembled into the acyl donor (3-phenylbutanoic acid ) and the amine acceptor (2-bromoaniline ).

Figure 1: Retrosynthetic disconnection showing the convergence of the acid and amine fragments.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role | Notes |

| 3-Phenylbutanoic acid | 1.0 | Substrate | Commercially available or synthesized via Friedel-Crafts. |

| Thionyl Chloride ( | 1.5 - 2.0 | Activating Agent | Converts acid to acid chloride. |

| 2-Bromoaniline | 1.1 | Nucleophile | Sterically hindered; slight excess ensures completion. |

| Triethylamine ( | 2.5 | Base | Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous conditions required. |

| DMF (Cat.) | 0.05 | Catalyst | Catalyzes acid chloride formation. |

Step 1: In-Situ Generation of 3-Phenylbutanoyl Chloride

Note: Acid chlorides are moisture-sensitive. All glassware must be flame-dried and flushed with Nitrogen/Argon.

-

Charge a round-bottom flask with 3-phenylbutanoic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration).

-

Add a catalytic amount of DMF (2-3 drops).

-

Cool the solution to 0°C using an ice bath.

-

Dropwise add Thionyl Chloride (1.5 equiv) over 10 minutes.

-

Remove the ice bath and reflux the mixture at 40°C for 2 hours.

-

Monitoring: Monitor gas evolution (

and

-

-

Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

and DCM. -

Re-dissolution: Redissolve the resulting crude acid chloride oil in fresh anhydrous DCM.

Step 2: Amidation (Schotten-Baumann Conditions)

-

In a separate flask, dissolve 2-bromoaniline (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM.

-

Cool the amine solution to 0°C.

-

Add the solution of 3-phenylbutanoyl chloride (from Step 1) dropwise to the amine solution.

-

Mechanistic Insight: The base neutralizes the HCl generated, driving the equilibrium forward. The low temperature prevents side reactions.

-

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

TLC Monitoring: Mobile phase 20% EtOAc in Hexanes. Look for the disappearance of the acid chloride (reacted with MeOH quench in TLC vial) and the appearance of a less polar amide spot (

).

-

Step 3: Workup and Purification

-

Quench: Carefully add saturated aqueous

to the reaction mixture. -

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Wash: Wash combined organics with:

-

1M HCl (to remove unreacted aniline).

-

Brine (saturated NaCl).

-

-

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification:

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol/Hexane (1:4) and cool slowly.

-

Flash Chromatography: If oil persists, purify on silica gel (Gradient: 0%

20% EtOAc in Hexanes).

-

Reaction Workflow Diagram

Figure 2: Step-wise synthesis workflow via the acid chloride intermediate.

Characterization Guide

Validation of the structure requires confirming the amide linkage, the integrity of the chiral backbone, and the presence of the brominated ring.

Nuclear Magnetic Resonance (NMR)

(400 MHz,- 8.10 (br s, 1H, NH): The amide proton appears downfield, often broad.

- 8.35 (dd, 1H, Ar-H): The proton on the aniline ring ortho to the amide nitrogen is deshielded by the carbonyl anisotropy.

- 7.55 (dd, 1H, Ar-H): The proton ortho to the bromine atom.

- 7.10–7.40 (m, 7H, Ar-H): Overlapping multiplets for the remaining aniline protons and the monosubstituted 3-phenyl ring.

-

3.45 (m, 1H,

-

2.65 (dd, 1H,

-

2.55 (dd, 1H,

-

1.35 (d, 3H,

-

Carbonyl: ~170 ppm.

-

Aromatic: ~120–145 ppm (Distinct signal at ~114 ppm for C-Br ipso carbon).

-

Aliphatic: ~45 ppm (

), ~36 ppm (

Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected

: 318.0494 (for -

Pattern: Distinct 1:1 isotopic doublet characteristic of a mono-brominated compound.

Infrared Spectroscopy (FT-IR)

-

3280

: N-H stretch (secondary amide). -

1665

: C=O stretch (Amide I band). -

1530

: N-H bend (Amide II band).

Troubleshooting & Optimization

Issue: Low Yield due to Steric Hindrance If the conversion is low (<50%) after 16 hours:

-

Switch Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF. HATU is superior for sterically hindered amides compared to EDC.

-

Temperature: Heat the reaction to 50–60°C. Caution: Ensure the acid chloride does not degrade; if using HATU, heating is safer.

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to the acid chloride reaction. DMAP forms a highly reactive N-acylpyridinium intermediate.

Issue: Impurity (Aniline Retention) 2-Bromoaniline is weakly basic and lipophilic, making it difficult to remove by acid wash alone.

-

Solution: Use a Cupric Sulfate (

) wash. The aniline coordinates to copper, remaining in the aqueous phase.

References

-

General Amide Coupling Protocols

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

-

Sterically Hindered Amides

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

-

-

Acid Chloride Activation Method

- Precursor Synthesis (Friedel-Crafts): Standard organic synthesis protocol for 3-phenylbutanoic acid via benzene and crotonic acid alkylation. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1006.

Technical Guide: Chemical Properties & Development of Novel Phenylbutanamide Derivatives

Executive Summary: The Phenylbutanamide Scaffold

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and transient receptor potential (TRP) channel modulators, the phenylbutanamide scaffold represents a critical "linker-based" pharmacophore. Unlike rigid bicyclic systems, the flexible butanoyl chain allows for conformational adaptation, making these derivatives privileged structures for targeting histone deacetylases (HDACs) , TRPV1 channels , and COX enzymes .

This guide provides a technical deep-dive into the chemical properties, synthesis, and structure-activity relationships (SAR) of novel N-aryl-4-phenylbutanamide derivatives. We focus on the "Series-X" optimization strategy—enhancing metabolic stability and lipophilicity profiles for oral bioavailability.

Structural Architecture & SAR Analysis

The pharmacological efficacy of phenylbutanamide derivatives hinges on three distinct structural domains. Understanding the causality between these domains and their biological targets is essential for rational drug design.

The Pharmacophore Triad

-

Domain A (The Tail): The 4-phenyl ring.[1] In HDAC inhibitors (like 4-phenylbutyric acid derivatives), this acts as the "cap" group interacting with the rim of the active site.

-

Domain B (The Linker): The C4 alkyl chain. This spacer length is critical. Shortening to ethyl (acetamides) often shifts selectivity towards different receptor subtypes (e.g., dopamine receptors), while the butyl chain provides the optimal reach for hydrophobic channels in TRPV1.

-

Domain C (The Head): The amide moiety and the N-substituent.[2] This is the primary driver of potency and selectivity. Electron-withdrawing groups (EWGs) on the N-phenyl ring often enhance metabolic stability by blocking hydroxylation.

SAR Visualization

The following diagram illustrates the optimization logic for the phenylbutanamide scaffold.

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical domains for optimization.

Physicochemical Profiling

For a novel series of N-(substituted-phenyl)-4-phenylbutanamides, balancing lipophilicity (LogP) with solubility is the primary challenge. The 4-phenylbutanamide core is inherently lipophilic; adding an N-aryl group pushes the cLogP > 3.5, risking poor solubility.

Comparative Properties Table

The table below contrasts the parent scaffold with optimized derivatives designed to lower LogP or improve metabolic stability.

| Compound ID | Structure (R-Group on N-Phenyl) | MW ( g/mol ) | cLogP | TPSA (Ų) | Predicted Solubility (pH 7.4) | Metabolic Liability |

| PB-001 | H (Parent) | 239.31 | 3.8 | 29.1 | Low (< 10 µM) | High (p-hydroxylation) |

| PB-004 | 4-Fluoro | 257.30 | 4.0 | 29.1 | Low | Medium (blocked para) |

| PB-009 | 3-Morpholino | 324.42 | 2.9 | 41.5 | High (> 100 µM) | Low |

| PB-012 | 4-COOH (Prodrug) | 283.32 | 1.8 | 66.4 | Very High | Low |

Note: Data derived from predictive QSAR models and standard scaffold properties [1, 4].

Synthetic Protocol: Library Generation

Objective: Synthesize a library of N-aryl-4-phenylbutanamide derivatives via nucleophilic acyl substitution.

Mechanism: The activation of 4-phenylbutyric acid using thionyl chloride (

Method A: Acid Chloride Route (High Yield, Non-Sensitive Substrates)

This method is preferred for anilines with electron-withdrawing groups (low nucleophilicity).

Reagents:

-

4-Phenylbutyric acid (1.0 eq)

-

Thionyl chloride (

, 3.0 eq) -

Aniline derivative (1.1 eq)

-

Triethylamine (

, 2.0 eq) -

Dichloromethane (DCM, anhydrous)

Protocol:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-phenylbutyric acid (5 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add

dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( -

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify. -

Coupling: Re-dissolve the acid chloride in DCM (10 mL). Add the solution dropwise to a stirred mixture of the Aniline derivative (5.5 mmol) and

in DCM at 0°C. -

Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (2x), sat.

(2x), and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Method B: EDC/HOBt Coupling (Sensitive Functional Groups)

Use this for substrates containing hydroxyls or other acid-sensitive groups.

Protocol:

-

Dissolve 4-phenylbutyric acid (1.0 eq) in DMF.

-

Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to form the active ester.

-

Add the amine (1.0 eq) and DIPEA (2.5 eq). Stir for 12-18 hours.

-

Standard aqueous workup (dilute with EtOAc, wash with LiCl solution to remove DMF).

Synthetic Workflow Diagram

Figure 2: Decision tree for synthetic pathway selection based on substrate properties.

Chemical Stability & Reactivity Profile

Understanding the degradation pathways is vital for formulation and storage.

-

Hydrolytic Stability:

-

The amide bond in phenylbutanamides is robust at neutral pH.

-

Acidic Conditions (pH < 2): Slow hydrolysis to 4-phenylbutyric acid and aniline salt.

-

Basic Conditions (pH > 10): Moderate hydrolysis rates, accelerated by electron-withdrawing groups on the N-phenyl ring (making the carbonyl carbon more electrophilic).

-

-

Metabolic Hotspots:

-

Benzylic Oxidation: The C4 position (adjacent to the phenyl ring) is susceptible to CYP450-mediated oxidation.

-

Aromatic Hydroxylation: The para-position of the N-phenyl ring is the primary site of Phase I metabolism. Strategy: Block this site with Fluorine or Chlorine [1, 2].

-

References

-

PubChem. N-Phenylbutanamide Compound Summary. National Library of Medicine. [Link]

-

Vertex AI Search. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers. Journal of Medicinal Chemistry.[3][4] [Link]

-

Vertex AI Search. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters.[5][6] [Link]

-

ChemSrc. 4-Phenylbutyramide Physicochemical Properties. [Link]

Sources

- 1. 4-Phenylbutyramide | C10H13NO | CID 263363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18328-11-5 | 4-Phenylbutanal | Aryls | Ambeed.com [ambeed.com]

- 5. (PDF) Synthesis, SAR and Unanticipated Pharmacological [research.amanote.com]

- 6. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of N-(2-bromophenyl)-3-phenylbutanamide

Title: Spectroscopic Elucidation of N-(2-Bromophenyl)-3-phenylbutanamide: A Comprehensive Analytical Guide

Executive Summary

This technical guide provides a rigorous framework for the structural validation of N-(2-bromophenyl)-3-phenylbutanamide (C

PART 1: MOLECULAR ARCHITECTURE & THEORETICAL PREDICTIONS

Before initiating wet-lab protocols, the analyst must deconstruct the molecule into its magnetically and vibrationally distinct domains.

Target Molecule: N-(2-bromophenyl)-3-phenylbutanamide

Molecular Formula: C

Structural Domains for Analysis:

-

Domain A (The "Anchor"): The 2-bromoaniline moiety. The bromine atom at the ortho position exerts a heavy atom effect and steric hindrance, influencing the chemical shift of the amide proton.

-

Domain B (The Linker): The secondary amide bond. A critical site for vibrational analysis (Amide I/II bands) and fragmentation in Mass Spectrometry.

-

Domain C (The Chiral Scaffold): The 3-phenylbutanyl chain. Contains a chiral center (

-carbon) creating diastereotopic protons at the

PART 2: VIBRATIONAL SPECTROSCOPY (FT-IR)

Objective: Rapid confirmation of functional group integrity (Amide formation).

Methodology:

Causality & Interpretation:

The formation of the amide bond results in the disappearance of the broad O-H stretch of the starting carboxylic acid (2500–3000 cm

| Functional Group | Frequency (cm | Vibrational Mode | Diagnostic Insight |

| Secondary Amide N-H | 3280 – 3350 | Stretching ( | Sharp band indicates non-associated NH; broadening suggests H-bonding. |

| Amide I (Carbonyl) | 1650 – 1690 | Stretching ( | The "Fingerprint" of the amide. Lower frequency than esters due to resonance. |

| Amide II | 1520 – 1550 | Bending ( | Confirmation of secondary amide (absent in tertiary amides). |

| Aromatic C=C | 1450 – 1600 | Ring Breathing | Multiple sharp peaks confirming phenyl rings. |

| C-Br | 600 – 750 | Stretching | often obscured in fingerprint region but distinct in neat samples. |

Critical Check: If a broad peak remains at 2500-3300 cm

, the sample is contaminated with unreacted 3-phenylbutanoic acid.

PART 3: NUCLEAR MAGNETIC RESONANCE (NMR) STRATEGY

Objective: Definitive structural elucidation and connectivity mapping.

Solvent Selection: DMSO-

-

Reasoning: The amide proton is often broad or invisible in CDCl

due to exchange. DMSO-

H NMR Assignment Logic (400 MHz, DMSO- )

The spectrum is defined by the chiral center at C3, which renders the C2 methylene protons diastereotopic (magnetically non-equivalent). They will not appear as a simple doublet, but as an ABX or AB system.

| Proton Environment | Multiplicity | Integration | Assignment Logic | |

| Amide NH | 9.2 – 9.5 | Singlet (Broad) | 1H | Deshielded by the carbonyl and the ortho-Br electron withdrawal. |

| Aromatic (Aniline Ring) | 7.6 – 7.7 | Doublet (dd) | 1H | The proton ortho to the Amide N (H-6') is deshielded. |

| Aromatic (Aniline Ring) | 7.1 – 7.5 | Multiplet | 3H | Remaining protons of the bromo-phenyl ring. |

| Aromatic (Acid Ring) | 7.15 – 7.35 | Multiplet | 5H | The mono-substituted phenyl ring (overlaps with aniline protons). |

| Methine (C3-H) | 3.3 – 3.5 | Multiplet | 1H | Coupled to the methyl group and the C2 methylene. |

| Methylene (C2-H | 2.5 – 2.7 | dd (ABX system) | 2H | Diastereotopic protons adjacent to the carbonyl. |

| Methyl (C4-H | 1.2 – 1.3 | Doublet ( | 3H | Coupled to the C3 methine. |

C NMR Framework

-

Carbonyl (C=O): ~170 ppm.[2]

-

Aromatic Region: 120–140 ppm. Look for the C-Br carbon, which typically appears upfield relative to other aromatic carbons (~110-120 ppm) due to the heavy atom effect.

-

Aliphatic Region: Methine (~36 ppm), Methylene (~45 ppm), Methyl (~21 ppm).

Visualization: NMR Assignment Workflow

Figure 1: Logic flow for assigning NMR signals, highlighting the stereochemical impact on the aliphatic region.

PART 4: MASS SPECTROMETRY & ISOTOPIC ANALYSIS[3]

Objective: Confirmation of molecular weight and halogen presence.

Technique: ESI-MS (Positive Mode) or GC-MS (Electron Impact).

The Bromine Signature:

Bromine exists as two stable isotopes:

Fragmentation Pathway (EI-MS):

-

Molecular Ion:

317 ( -

McLafferty Rearrangement: Unlikely due to the lack of

-hydrogens relative to the carbonyl in a suitable geometry, but simple amide cleavage is dominant. -

-Cleavage: Breaking the C-N bond.

-

Fragment A: [Ph-CH(CH

)-CH -

Fragment B: [NH-C

H

-

Self-Validating Check: Calculate the intensity ratio of the M and M+2 peaks.

-

If Ratio

1:1 -

If Ratio

3:1 -

If Ratio

1:2:1

Figure 2: Primary fragmentation pathway in Mass Spectrometry, utilized to verify the amide linkage.

PART 5: CHIRAL CHROMATOGRAPHY (Stereochemical Purity)

Since the molecule contains a chiral center at the 3-position, the synthesized product will be a racemate (

Protocol for Enantiomeric Excess (ee) Determination:

-

Instrument: HPLC or SFC (Supercritical Fluid Chromatography).

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) is a standard starting point for amides.

-

Detection: UV at 254 nm.

-

Expectation: Two peaks with 1:1 area integration for the racemate.

PART 6: SYNTHESIS & PURITY WORKFLOW (Contextual)

To ensure the spectral data is valid, the sample history must be known.

Figure 3: Preparation and purification workflow ensuring the analyte is free from precursors before spectral acquisition.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The authoritative text for interpreting ABX systems and amide IR bands).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for standard 2-bromoaniline and 3-phenylbutanoic acid spectra).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide coupling and diastereotopy).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of spin-spin splitting in chiral aliphatic chains).

Sources

In-Depth Technical Guide: Synthesis, Profiling, and Application of N-(2-bromophenyl)-3-phenylbutanamide

Executive Summary & Chemical Identity

In the realm of modern drug discovery and complex library synthesis, the construction of highly functionalized, sterically hindered amides remains a persistent challenge. This technical whitepaper explores the physicochemical profiling, mechanistic synthesis, and downstream utility of N-(2-bromophenyl)-3-phenylbutanamide .

As of current global registry data, this specific molecule is an unregistered/novel entity (lacking a formalized CAS Registry Number). However, it serves as a critical theoretical and practical building block. The presence of the ortho-bromine atom on the aniline ring provides a highly versatile synthetic handle for late-stage palladium-catalyzed cross-coupling, while the 3-phenylbutanamide acyl chain introduces a lipophilic core with a defined stereocenter at the

Quantitative Data: Physicochemical Profiling

To facilitate rational drug design and synthetic planning, the predicted physicochemical parameters of the target scaffold are summarized below.

| Property | Value | Structural Implication |

| IUPAC Name | N-(2-bromophenyl)-3-phenylbutanamide | Strict nomenclature defining regiochemistry. |

| CAS Registry Number | Unregistered / Novel Entity | Custom synthesis required; not commercially off-the-shelf. |

| Molecular Formula | C₁₆H₁₆BrNO | High carbon fraction; highly lipophilic. |

| Molecular Weight | 318.21 g/mol | Optimal for small-molecule drug space (Lipinski compliant). |

| Hydrogen Bond Donors | 1 (Amide N-H) | Capable of hinge-binding in kinase active sites. |

| Hydrogen Bond Acceptors | 1 (Amide C=O) | Participates in dipole-dipole interactions. |

| Rotatable Bonds | 4 | Moderate flexibility; allows induced fit in target proteins. |

| Topological Polar Surface Area | 29.1 Ų | Excellent predicted membrane permeability and BBB crossing. |

Strategic Synthesis & Causality

The synthesis of N-(2-bromophenyl)-3-phenylbutanamide requires the coupling of 3-phenylbutanoic acid and 2-bromoaniline.

The Synthetic Challenge (Causality): Standard carbodiimide coupling reagents (e.g., DCC or EDC/NHS) are generally insufficient for this reaction. 2-Bromoaniline is a notoriously poor nucleophile due to two factors:

-

Electronic Deactivation: The inductive withdrawal (-I effect) of the bromine atom reduces the electron density on the aniline nitrogen 1.

-

Steric Hindrance: The bulky ortho-bromine atom physically blocks the trajectory of nucleophilic attack.

The Solution: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a premium guanidinium-based coupling reagent. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which accelerates the reaction through a neighboring-group effect (intramolecular hydrogen bonding) that effectively forces the sluggish, sterically hindered aniline into the correct geometry for amide bond formation 2. Furthermore, HATU minimizes the risk of epimerization at adjacent stereocenters, preserving the integrity of the molecule 3.

Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 3-Phenylbutanoic acid | 164.20 | 1.0 | 1.64 g | Electrophile precursor |

| 2-Bromoaniline | 172.02 | 1.0 | 1.72 g | Hindered Nucleophile |

| HATU | 380.23 | 1.2 | 4.56 g | Activating Agent |

| DIPEA | 129.24 | 3.0 | 5.23 mL | Non-nucleophilic base |

| DMF (Anhydrous) | N/A | N/A | 20 mL | Polar aprotic solvent |

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm success before proceeding.

Step 1: Carboxylate Activation

-

To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylbutanoic acid (1.64 g, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30 mmol). Causality: DIPEA deprotonates the carboxylic acid without acting as a competing nucleophile.

-

Add HATU (4.56 g, 12 mmol) in one portion. Stir at room temperature for 15 minutes.

-

Self-Validation Checkpoint 1 (LC-MS): Aliquot 5

L of the mixture into 1 mL of acetonitrile. LC-MS must show the complete disappearance of the acid mass and the appearance of the HOAt-active ester mass. Do not proceed until activation is confirmed.

-

Step 2: Nucleophilic Amidation

-

Add 2-bromoaniline (1.72 g, 10 mmol) dropwise to the activated ester solution.

-

Heat the reaction mixture to 40 °C and stir for 16 hours. Causality: Mild heating provides the necessary kinetic energy to overcome the steric clash induced by the ortho-bromine.

-

Self-Validation Checkpoint 2 (TLC): Elute a TLC plate with 3:1 Hexanes/Ethyl Acetate. Monitor for the disappearance of the UV-active 2-bromoaniline spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.4).

-

Step 3: Orthogonal Workup & Purification

-

Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

-

Chemical Validation Wash: Wash the combined organic layers sequentially with:

-

1M HCl (50 mL): Removes unreacted 2-bromoaniline and DIPEA.

-

Saturated NaHCO₃ (50 mL): Removes unreacted 3-phenylbutanoic acid and acidic HOAt byproducts.

-

Brine (50 mL): Removes residual water and DMF.

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield the pure amide.

Mechanistic Workflow Visualization

The following diagram maps the logical progression and chemical causality of the HATU-mediated coupling sequence.

Caption: HATU-mediated amide coupling workflow for sterically hindered 2-bromoaniline.

Downstream Applications: The Ortho-Bromine Advantage

The primary strategic value of synthesizing N-(2-bromophenyl)-3-phenylbutanamide lies in its potential as an advanced intermediate. The ortho-bromine atom acts as a highly reactive handle for transition-metal catalysis.

Researchers can deploy this scaffold in:

-

Larock Indole Synthesis: The ortho-bromoanilide can be reacted with internal alkynes under Palladium catalysis to form heavily substituted, complex indole macrocycles, a technique frequently used in the total synthesis of complex natural products like streptide 3.

-

Buchwald-Hartwig Amination: The bromine can be displaced by secondary amines to generate novel hinge-binding motifs for kinase inhibitor libraries 1.

References

- Source: scribd.

- Source: benchchem.

- Source: nih.

Sources

The Strategic Integration of Bromophenyl Scaffolds in Modern Drug Discovery: Halogen Bonding, Kinase Inhibition, and Biological Efficacy

The Physicochemical Rationale: Why Bromophenyl?

In the landscape of rational drug design, the incorporation of halogens has historically been viewed through the lens of modulating lipophilicity (LogP) and improving metabolic stability. However, the paradigm has shifted significantly with the deeper understanding of halogen bonding (XB) [1].

While fluorine is highly electronegative, its low polarizability prevents it from forming effective halogen bonds in most biological systems[2]. Bromine, conversely, possesses the ideal balance of electronegativity and atomic radius. When a bromine atom is covalently bonded to an electron-withdrawing phenyl ring (forming a bromophenyl scaffold), the electron density is pulled away from the outermost surface of the halogen along the R–Br axis. This creates a localized region of positive electrostatic potential known as the "sigma-hole" (σ-hole) [1][2].

This sigma-hole acts as a potent Lewis acid, capable of forming highly directional non-covalent interactions (typically at angles of 155°–180°) with Lewis bases, such as the oxygen, nitrogen, or sulfur atoms present in protein backbones[2][3]. The causality here is profound: by leveraging the strict geometric requirements of the bromophenyl sigma-hole, medicinal chemists can engineer compounds that achieve exquisite target selectivity that hydrogen bonding alone cannot provide.

Caption: Mechanistic flow of halogen bond formation between a bromophenyl scaffold and a protein target.

Target-Specific Applications of Bromophenyl Scaffolds

Precision Kinase Inhibition

Kinase inhibitors traditionally rely on hydrogen bonding within the highly conserved ATP-binding hinge region. Introducing a bromophenyl group allows for orthogonal binding strategies by occupying adjacent hydrophobic pockets and anchoring the molecule via halogen bonds.

-

Aurora A Kinase: The incorporation of a 3-bromophenyl moiety in quinazoline-4-carboxylic acid derivatives (e.g., Compound 6e) drives significant binding into the main hydrophobic pocket of Aurora A. This specific interaction arrests the cell cycle at the G1 phase and induces targeted apoptosis[4].

-

LIMK1: In pyrrolopyrimidine-based LIMK1 inhibitors, the substitution of a 3-bromophenyl group tightly defines isoform selectivity. The halogen bond alters the binding pose, optimizing the ligand-binding site interaction without introducing steric clashes[5].

Overcoming Antimicrobial Resistance

Bromophenol derivatives have demonstrated remarkable efficacy against multidrug-resistant (MDR) pathogens. A structurally simple molecule like 3-bromo-2,6-dihydroxyacetophenone exhibits potent activity against Methicillin-resistant Staphylococcus aureus (MRSA)[6]. The causality of this efficacy lies in the bromophenyl group's ability to penetrate the lipophilic extracellular polymeric substance (EPS) of bacterial biofilms, directly inhibiting biofilm formation while maintaining a therapeutic index of up to 598 (indicating extremely low toxicity to human HEK-293 cells)[6].

Anticancer and Apoptotic Pathways

Bromophenyl hybrids conjugated with N-containing heterocycles (such as indolin-2-one or thiazol-2-amine) are potent inducers of apoptosis[7][8]. The mechanism is driven by Reactive Oxygen Species (ROS). For example, compound 17a (a bromophenol-oxoindoline hybrid) induces apoptosis in A549 lung cancer cells by triggering ROS generation, which subsequently suppresses anti-apoptotic Bcl-2 proteins and activates the caspase-3 and PARP cleavage pathways[7].

Quantitative Efficacy Data

To facilitate comparative analysis, the biological activities of key bromophenyl derivatives are summarized below:

| Compound Class / Specific Scaffold | Primary Target / Application | Key Biological Outcome | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus & MRSA | Inhibits biofilm formation; Therapeutic Index = 598 | [6] |

| 4-(4-bromophenyl)-thiazol-2-amine (p2) | MCF-7 Breast Cancer Cells | High antiproliferative activity; comparable to 5-fluorouracil | [8] |

| 2-(3-bromophenyl)-8-fluoroquinazoline | Aurora A Kinase | G1 phase cell cycle arrest; selective kinase inhibition | [4] |

| Bromophenol-indolin-2-one hybrid (17a) | A549 Lung Cancer Cells | Induces apoptosis via ROS-mediated pathway; Caspase-3 activation | [7] |

Standardized Experimental Methodologies

As a Senior Application Scientist, I mandate that all experimental workflows must be self-validating systems . A protocol without internal mechanistic controls is merely an observation, not a scientific proof.

Protocol 1: In Vitro Kinase Inhibitory Assay (Self-Validating IC50 Determination)

Rationale: To quantify the IC50 of bromophenyl derivatives, we must account for assay interference (e.g., compound autofluorescence or aggregation) and ensure competitive inhibition.

-

Preparation: Prepare a 10-point, 3-fold serial dilution of the bromophenyl compound in 100% DMSO.

-

Assay Assembly: Transfer the compounds to a 384-well low-volume assay plate. Add the target kinase enzyme (e.g., Aurora A) and a fluorescently labeled peptide substrate.

-

Reaction Initiation: Initiate the reaction by adding ATP at its predetermined

value. Causality note: Using ATP at -

Self-Validating Controls:

-

Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine) to define 100% inhibition.

-

Negative Control: DMSO vehicle to define 0% inhibition.

-

-

Detection & Analysis: Read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Phenotypic Validation via ROS-Mediated Apoptosis Assay

Rationale: Target engagement must translate to phenotypic efficacy. We validate the ROS-mediated apoptotic pathway to ensure the bromophenyl compound's mechanism of action is specific and not a result of generalized cytotoxicity[7].

-

Cell Culture: Seed target cancer cells (e.g., A549 or MCF-7) in 6-well plates at

cells/well and incubate overnight at 37°C. -

Treatment: Treat the cells with the predetermined IC50 concentration of the bromophenyl hit compound for 24 hours.

-

Mechanistic Control (Critical Step): Pre-treat a parallel cohort of cells with a ROS scavenger (e.g., 5 mM N-acetylcysteine, NAC) 1 hour prior to compound addition. Causality note: If the compound's apoptotic effect is reversed by NAC, the ROS-mediated mechanism is definitively self-validated.

-

Staining: Harvest the cells, wash with cold PBS, and co-stain with Annexin V-FITC (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, detects loss of membrane integrity).

-

Flow Cytometry: Analyze the populations via flow cytometry, gating for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Caption: Self-validating experimental workflow for the discovery of bromophenyl-based therapeutics.

References

-

Title: Introducing bromine to the molecular structure as a strategy for drug design Source: ump.edu.pl URL: 1

-

Title: Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery Source: Frontiers URL: 2

-

Title: Application of Halogen Bond in Drug Discovery Source: namiki-s.co.jp URL: 3

-

Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: ACS Omega URL: 6

-

Title: Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway Source: PMC / NIH URL: 7

-

Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study Source: PMC / NIH URL: 8

-

Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead Source: PMC / NIH URL: 4

-

Title: The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors Source: Frontiers URL: 5

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Substituted Butanamides: A Technical Guide

Introduction: The Butanamide Scaffold in Drug Discovery

Substituted butanamides (butyramides) represent a privileged scaffold in medicinal chemistry, serving as the core structure for various histone deacetylase (HDAC) inhibitors, anticonvulsants (e.g., levetiracetam analogs), and potential anti-inflammatory agents. While the amide bond offers hydrogen-bonding capability essential for target engagement, the butanamide tail (

This guide moves beyond generic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) advice. It provides a focused, self-validating screening architecture designed to identify "fail-fast" candidates among butanamide libraries before expensive in vivo studies.

The Toxicity Triage Philosophy

We utilize a tiered approach.[1] Compounds are not merely "tested"; they are subjected to a survival gauntlet.

-

In Silico Filter: Structural alert elimination.

-

Physicochemical Stability: Resistance to plasma hydrolysis.

-

Basal Cytotoxicity: Multiplexed hepatotoxicity screening.

-

Mechanistic Toxicity: hERG channel inhibition (cardiotoxicity).

Phase 1: In Silico Profiling & Structural Alerts

Before wet-lab testing, substituted butanamides must be screened for reactive metabolites. The butanamide side chain is generally benign, but substitutions (e.g.,

Critical Structural Alerts

-

-Halo Butanamides: High risk of alkylating proteins via

-

Michael Acceptors: If the butanamide chain is unsaturated (e.g., 2-butenamide), it becomes a Michael acceptor, reacting with glutathione and cellular proteins.

-

Aniline Functionality: If the amide nitrogen is part of an aniline system, check for potential bioactivation to reactive quinone imines.

Phase 2: Metabolic Stability (Plasma & Microsomal)

Substituted butanamides are susceptible to hydrolysis by carboxylesterases (CES) in plasma and oxidative metabolism by CYP450 enzymes in the liver. A compound that hydrolyzes rapidly in plasma is a bioavailability failure, not necessarily a toxicity failure, but it confounds toxicity data.

Protocol A: Plasma Stability Assay

Objective: Determine the half-life (

Materials:

-

Pooled human/rat plasma (Na-Heparin).

-

Test compound (10 mM DMSO stock).

-

Internal Standard (e.g., Tolbutamide).

-

LC-MS/MS system.

Workflow:

-

Preparation: Dilute plasma to 50% with PBS (pH 7.4).

-

Incubation: Spike test compound to 1

M final concentration. Incubate at 37°C. -

Sampling: Aliquot at

min. -

Quenching: Add ice-cold acetonitrile containing Internal Standard (1:3 v/v).

-

Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

Data Analysis:

Calculate remaining percentage (

-

Acceptance Criteria:

remaining after 60 min.

Protocol B: Microsomal Stability (CYP Mediated)

Rationale: Butanamide alkyl chains are prone to

-

Control: Verapamil (High clearance), Warfarin (Low clearance).

-

Cofactor: NADPH regenerating system is mandatory.

Phase 3: Multiplexed Hepatotoxicity Screening (HepG2)

The liver is the primary organ for butanamide metabolism. We use a High-Content Screening (HCS) approach to measure three distinct endpoints simultaneously: mitochondrial integrity, membrane permeability, and nuclear morphology.

Experimental Design

-

Cell Line: HepG2 (Human hepatocellular carcinoma).

-

Format: 384-well black/clear bottom plates.

-

Exposure: 24 hours and 72 hours.[2]

Step-by-Step Protocol

-

Seeding: Plate HepG2 cells at 5,000 cells/well. Allow attachment for 24h.

-

Dosing: Treat with 8-point dilution series of butanamide analogs (0.1

M to 100-

Vehicle Control: 0.5% DMSO.

-

Positive Control: Chlorpromazine (50

M).

-

-

Multiplex Staining (Post-Incubation):

-

Reagent A (Mitochondrial Health): TMRE (Tetramethylrhodamine, ethyl ester) - 100 nM. Accumulates in active mitochondria.

-

Reagent B (Membrane Integrity): TOTO-3 Iodide - 1

M. Enters only necrotic cells with compromised membranes. -

Reagent C (Cell Count/Nuclear): Hoechst 33342 - 5

g/mL.

-

-

Imaging: Automated fluorescence microscopy (e.g., CellInsight CX7).

Data Interpretation Table

| Parameter | Marker | Indication | Toxicity Threshold |

| Cell Count | Hoechst | Antiproliferative effect | |

| Mitochondrial Potential | TMRE | Early apoptosis/Metabolic stress | Signal decrease > 30% vs Control |

| Membrane Permeability | TOTO-3 | Necrosis (Late toxicity) | Signal increase > 3-fold vs Control |

Phase 4: Cardiotoxicity (hERG Inhibition)

Blockade of the hERG potassium channel is a leading cause of drug attrition (QT prolongation). Amides with lipophilic tails and basic amines (common in butanamide derivatives) are frequent offenders.

Protocol: Fluorescence Polarization (FP) Assay

Why FP? It is a robust, non-radioactive, high-throughput alternative to Patch Clamp for initial screening.

Mechanism: A fluorescent tracer binds to the hERG channel.[3] If the test compound binds, it displaces the tracer, causing a decrease in polarization (mP).[3][4]

Workflow:

-

Reagents: Predictor™ hERG Membrane fraction, Red Tracer.[3]

-

Plate: 384-well low volume black plate.

-

Reaction:

-

10

L Test Compound (Titration). -

5

L hERG Membrane. -

5

L Red Tracer.

-

-

Incubation: 2 hours at Room Temperature (equilibrium binding).

-

Read: Fluorescence Polarization reader (Ex 530nm / Em 590nm).

Self-Validation:

-

Z'-Factor: Must be

for the assay plate to be valid.[3] -

Reference Control: E-4031 (Known hERG blocker) must show

.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for advancing a substituted butanamide candidate.

Figure 1: The tiered screening workflow ensures that only metabolically stable and non-toxic compounds advance to expensive ADME profiling.

Mechanistic Pathway: Amide Metabolism

Understanding why toxicity occurs is as important as observing it. The diagram below details the metabolic divergence of the butanamide scaffold.

Figure 2: Metabolic fate of butanamides. Hydrolysis leads to carboxylic acids and amines, while CYP oxidation can generate reactive electrophiles.

Summary of Key Thresholds

| Assay | Metric | "Go" Criteria | "Flag" Criteria | "Stop" Criteria |

| Plasma Stability | % Remaining (1h) | |||

| Microsomal Stability | ||||

| HepG2 Toxicity | ||||

| hERG Binding |

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1][5][6] Link

-

Thermo Fisher Scientific. (n.d.). Predictor™ hERG Fluorescence Polarization Assay Protocol. Link

-

O'Brien, P. J., et al. (2006).[2] High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening. Archives of Toxicology. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[7][8] Link

-

FDA. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Guidance for Industry. Link

Sources

- 1. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. farayand.com [farayand.com]

- 5. ttslaboratuvar.com [ttslaboratuvar.com]

- 6. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 7. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro toxicity screening of chemical mixtures using HepG2/C3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preformulation Profiling of N-(2-bromophenyl)-3-phenylbutanamide: A Strategic Guide to Solubility and Stability

Executive Summary & Structural Vulnerability Analysis

As a Senior Application Scientist, I approach the physicochemical profiling of a novel molecular entity not as a routine checklist, but as a predictive exercise in identifying molecular vulnerabilities. N-(2-bromophenyl)-3-phenylbutanamide presents a unique set of steric and electronic properties that dictate its behavior in formulation and storage.

Before initiating empirical testing, we must establish the causality behind our experimental design by deconstructing the molecule's architecture:

-

High Lipophilicity (LogP > 4.0): The presence of two aromatic rings (a 2-bromophenyl group and a 3-phenyl substitution on the aliphatic chain) combined with a hydrocarbon backbone guarantees extremely poor aqueous solubility.

-

Sterically Hindered Amide Core: The amide bond is the traditional site of hydrolysis. However, the bulky ortho-bromine atom on the aniline ring, coupled with the beta-phenyl group on the acyl chain, creates a sterically constrained microenvironment. This structural feature significantly reduces the kinetics of acid/base-catalyzed hydrolysis compared to unsubstituted amides.

-

Photolytic Liability: The aryl bromide moiety is a classic pharmacophore vulnerability. Carbon-halogen bonds on aromatic rings are highly susceptible to UV-induced homolytic cleavage, resulting in debromination and the generation of highly reactive aryl radicals.

Consequently, our preformulation strategy must heavily prioritize thermodynamic solubility screening in lipidic/cosolvent systems and rigorous photostability stress testing.

Thermodynamic Solubility Profiling

Kinetic solubility assays often overestimate a drug's solubility due to transient supersaturation artifacts. For robust formulation development, we must determine the true equilibrium state using the Thermodynamic Shake-Flask Method [1].

Step-by-Step Methodology: Shake-Flask Protocol

This protocol is designed as a self-validating system, incorporating steps to prevent common analytical errors such as non-specific binding and phase-separation failure.

-

Preparation of Saturated Systems: Weigh an excess amount of N-(2-bromophenyl)-3-phenylbutanamide (approx. 50 mg) into 5 mL amber glass vials (amber is chosen to mitigate the compound's inherent photolytic liability during the assay).

-

Solvent Addition: Add 2 mL of the target vehicle (e.g., pH 1.2 buffer, pH 7.4 PBS, FaSSIF, PEG 400, or DMSO) to each vial.

-

Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Submerge in a reciprocating water bath at 25°C ± 0.5°C and 37°C ± 0.5°C. Agitate at 150 rpm for 48 hours. Causality: 48 hours is required to ensure the dissolution-precipitation equilibrium is fully established, preventing false-positive supersaturation readings.

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 14,000 rpm for 15 minutes.

-

Filtration: Syringe-filter the supernatant using a 0.22 µm PTFE filter. Causality: PTFE is strictly required. Using nylon or cellulose acetate filters will result in the highly lipophilic API binding to the filter membrane, falsely lowering the quantified solubility.

-

Quantification: Dilute the filtrate appropriately with mobile phase and quantify via a validated HPLC-UV method against a multi-point calibration curve.

Predicted Solubility Data Summary

Based on the structural lipophilicity of N-(2-bromophenyl)-3-phenylbutanamide, the following table summarizes the anticipated solubility profile and the physicochemical rationale.

| Solvent System | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Mechanistic Rationale |

| 0.1N HCl (pH 1.2) | ~80 | < 0.01 (Insoluble) | Lack of ionizable basic centers; amide nitrogen is non-basic due to resonance and the electron-withdrawing ortho-bromo group. |

| PBS (pH 7.4) | ~80 | < 0.01 (Insoluble) | High hydrophobic surface area (two phenyl rings) dominates; no acidic protons available for deprotonation. |

| FaSSIF (pH 6.5) | N/A | 0.1 - 0.5 (Poor) | Slight enhancement due to micellar solubilization by taurocholate/lecithin, indicating potential for lipid-based drug delivery systems (SEDDS). |

| PEG 400 | 12.4 | 15.0 - 25.0 (Soluble) | Favorable dielectric constant for lipophilic compounds; disruption of crystalline lattice via hydrogen bonding with PEG ether oxygens. |

| DMSO | 46.7 | > 50.0 (Freely Soluble) | Universal aprotic solvent; ideal for generating concentrated stock solutions for early in vitro assays. |

Stability Studies & Forced Degradation

To comply with global regulatory standards, stability profiling must align with ICH Q1A(R2) (Stability Testing of New Drug Substances)[2] and ICH Q1B (Photostability Testing)[3]. Forced degradation (stress testing) is utilized to elucidate the intrinsic stability of the molecule and validate that the analytical method is "stability-indicating" (capable of resolving the parent API from all degradants)[4].

Experimental Workflow for Stability-Indicating Method (SIM)

Workflow for Stability-Indicating Method development under ICH guidelines.

Step-by-Step Methodology: ICH Q1B Photostability Testing

Because of the aryl bromide moiety, photostability is the most critical stress test for this compound. The FDA and EMA require testing under ICH Q1B standards to determine if light-resistant packaging is necessary[3],[5].

-

Sample Preparation: Spread 100 mg of solid API in a thin layer (≤ 3 mm) across two quartz petri dishes. Prepare liquid samples (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) in quartz cuvettes.

-

Dark Control Implementation: Wrap one solid dish and one liquid cuvette entirely in aluminum foil. Causality: The dark control is a mandatory self-validating step. Photostability chambers generate heat. Comparing the exposed sample to the dark control ensures we are measuring true photolytic degradation, not thermally-induced degradation.

-

Chamber Exposure: Place all samples into a validated Q-Sun Xenon Test Chamber or equivalent. Expose the samples to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter [5].

-

Actinometry/Monitoring: Use a calibrated radiometer/lux meter to verify exposure limits are met.

-

Analysis: Dissolve the solid samples and analyze both solid and liquid matrices via LC-MS/MS to identify degradation products (specifically looking for the debrominated analog, N-phenyl-3-phenylbutanamide, resulting from homolytic cleavage).

Forced Degradation Profile & Predictive Pathways

| Stress Type | ICH Condition | Duration | Expected Vulnerability & Degradation Pathway |

| Acid Hydrolysis | 0.1N HCl at 60°C | 7 Days | Low: Amide bond is sterically protected. Minor cleavage yielding 2-bromoaniline and 3-phenylbutanoic acid. |

| Base Hydrolysis | 0.1N NaOH at 60°C | 7 Days | Low: Steric hindrance from the ortho-bromine significantly retards nucleophilic attack by OH- on the carbonyl carbon. |

| Oxidation | 3% H₂O₂ at 25°C | 48 Hours | Moderate: The benzylic carbon (C3 of the butanamide chain) is a tertiary carbon, making it susceptible to radical autoxidation and peroxide formation. |

| Photolysis | ICH Q1B (UV/Vis) | ~10 Days | High: UV-induced homolytic cleavage of the C-Br bond. Radical recombination may lead to dimerization or solvent adducts. |

| Thermal | 60°C / 75% RH | 14 Days | Low: The molecule lacks thermally labile functional groups (e.g., esters, lactones) and should remain stable in the solid state. |

Strategic Formulation Recommendations

Based on the physicochemical and stability profiling of N-(2-bromophenyl)-3-phenylbutanamide, the following downstream development strategies are recommended:

-

Solubility Enhancement: The compound is a classic BCS Class II/IV candidate. Aqueous formulations will fail. Development should pivot immediately to Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing excipients like Capryol 90 and Tween 80.

-

Packaging: Given the high probability of photolytic debromination, the final drug product must be packaged in opaque blisters (e.g., Alu/Alu) or amber glass/PET containers to block UV radiation (300–400 nm)[5].

-

Antioxidant Addition: If liquid formulations are pursued, the addition of a radical scavenger (e.g., BHT or Vitamin E TPGS) is recommended to protect the benzylic tertiary carbon from autoxidation.

References

- "Understanding Photostability Testing for Cosmetic & OTC Drug Products." Certified Laboratories.

- "Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetraiodo-1H-benzimidazole." Benchchem.

- "Understanding ICH Photostability Testing." Q-Lab.

- "Stability Testing of Pharmaceuticals: Procedures and Best Practices." Lab Manager.

- "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." FDCELL.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 3. certified-laboratories.com [certified-laboratories.com]

- 4. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 5. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Bromophenol Hybrids

Executive Summary

The relentless pursuit of novel therapeutic agents has led researchers to the vast and chemically diverse marine ecosystem. Among the treasures unearthed are bromophenols, a class of naturally occurring compounds from marine algae with a spectrum of potent biological activities.[1][2] This in-depth technical guide navigates the promising landscape of novel bromophenol hybrids, molecules ingeniously designed to amplify therapeutic efficacy. We will dissect the rationale behind molecular hybridization, illuminate the synthetic pathways, and provide a granular look at the experimental protocols used to validate their potential as transformative agents in oncology and beyond. This document is crafted for researchers, scientists, and drug development professionals, offering a blend of established knowledge and field-proven insights to catalyze innovation in this exciting domain.

The Bromophenol Scaffold: A Privileged Starting Point

Bromophenols, secondary metabolites found abundantly in marine algae, have long captured the attention of medicinal chemists.[2][3] Their inherent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, establish them as a "privileged scaffold" in drug discovery.[3][4] The presence of one or more bromine atoms on the phenol ring is a key determinant of their biological function, influencing their electronic properties and interaction with biological targets.[5] However, the therapeutic potential of natural bromophenols in their native state can be limited by factors such as modest potency or suboptimal pharmacokinetic profiles. This necessitates innovative chemical strategies to enhance their drug-like properties.

The Hybridization Strategy: A Symphony of Bioactive Moieties

Molecular hybridization has emerged as a powerful strategy to overcome the limitations of single-pharmacophore drugs.[4] This approach involves the covalent linking of two or more distinct bioactive pharmacophores to create a single hybrid molecule. The resulting conjugate can exhibit a range of advantages:

-

Synergistic Efficacy: The hybrid may display enhanced biological activity compared to the individual components.[4]

-

Multitargeting Capabilities: The ability to interact with multiple biological targets can lead to improved therapeutic outcomes and a reduced likelihood of drug resistance.[4][6]

-

Improved Pharmacokinetics: Hybridization can favorably alter properties such as solubility, membrane permeability, and metabolic stability.

In the context of bromophenols, hybridization with various moieties like indolin-2-one, N-containing heterocycles, thiosemicarbazones, and thiazolylhydrazones has yielded compounds with remarkable therapeutic potential, particularly in the realm of oncology.[4][6][7]

Synthetic Pathways to Novel Bromophenol Hybrids: A Practical Overview

The synthesis of bromophenol hybrids is a multi-step process that demands careful planning and execution. While specific routes vary depending on the target hybrid, a general workflow can be outlined.

General Synthetic Workflow

The synthesis typically begins with a readily available bromophenol precursor, which is then subjected to a series of reactions to introduce a linker and subsequently couple it with the desired bioactive moiety.

Caption: A generalized workflow for the synthesis of novel bromophenol hybrids.

Exemplary Protocol: Synthesis of Bromophenol-Thiazolylhydrazone Hybrids

This protocol is based on the synthesis of compounds designed to inhibit the eIF4E/eIF4G interaction.[6]

Step 1: Synthesis of the Bromophenol Aldehyde Intermediate

-

To a solution of a suitable bromophenol in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 4 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the bromophenol aldehyde intermediate.

Step 2: Synthesis of the Thiazole Hydrazine Intermediate

-

Reflux a mixture of a substituted acetophenone and thiosemicarbazide in ethanol for 4 hours.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

To a solution of the thiosemicarbazone in ethanol, add α-bromoacetophenone and reflux for 3 hours.

-

Cool the mixture, and collect the precipitate. To this, add hydrazine hydrate and reflux for 6 hours.

-

After cooling, collect the solid by filtration, wash with ethanol, and dry to yield the thiazole hydrazine intermediate.

Step 3: Coupling and Final Hybrid Formation

-

To a solution of the bromophenol aldehyde intermediate in ethanol, add the thiazole hydrazine intermediate.

-

Add a catalytic amount of acetic acid and reflux the mixture for 8-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final bromophenol-thiazolylhydrazone hybrid.

Therapeutic Potential: A Deep Dive into Anticancer Activity

A significant body of research has focused on the anticancer potential of novel bromophenol hybrids.[1][3] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[8]

In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of novel compounds.[8] The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay, representing the concentration of a compound that inhibits 50% of cancer cell growth.

| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromophenol-Indolin-2-one Hybrid | WLJ18 | Various human cancer cell lines | Potent activity reported | [7] |

| Bromophenol-N-containing Heterocycle Hybrid | 17a | A549 (Lung) | Significant inhibitory activity | [8] |

| Bromophenol-Thiosemicarbazone Hybrid | 11 | SK-OV-3 (Ovarian) | 2.39 | [4][9] |

| Bel-7402 (Liver) | 5.45 | [4][9] | ||

| HepG2 (Liver) | 4.60 | [4][9] | ||

| Bromophenol-Thiazolylhydrazone Hybrid | 3e (EGPI-1) | Various cancer cell lines | Potent activity reported | [6] |

Mechanism of Action: The ROS-Mediated Apoptotic Pathway

A recurring and compelling mechanism of action for many anticancer bromophenol hybrids is the induction of apoptosis via the generation of reactive oxygen species (ROS).[1][7]

Caption: Simplified signaling pathway of ROS-mediated apoptosis induced by bromophenol hybrids.

The accumulation of ROS within cancer cells creates a state of oxidative stress, leading to mitochondrial dysfunction.[6] This, in turn, triggers the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, such as caspase-3.[5][8] Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[5][8]

Experimental Validation of Apoptosis

Several robust experimental techniques are employed to confirm the induction of apoptosis.

This is a gold-standard method for detecting and quantifying apoptosis.

-

Treat cancer cells (e.g., A549) with varying concentrations of the bromophenol hybrid for 48 hours.[5]

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.[5]

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

This method visualizes the morphological changes characteristic of apoptosis.

-

Culture cancer cells on coverslips and treat with the bromophenol hybrid for 48 hours.[5]

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain with Hoechst 33258 solution for 10 minutes.

-

Wash again with PBS and mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[5]

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

-

Lyse the treated and untreated cancer cells to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, caspase-3, PARP, β-actin) overnight at 4 °C.[5]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Expanding the Therapeutic Horizon: Beyond Anticancer Applications

While the anticancer potential of bromophenol hybrids is a major focus, their therapeutic utility extends to other areas.

Antimicrobial Activity

Bromophenols and their derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][10] The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential metabolic processes.[11][12] Hybridization can further enhance this activity, offering a potential avenue for the development of new antibiotics to combat drug-resistant pathogens.

Enzyme Inhibition

Novel bromophenol hybrids have been designed as potent and selective inhibitors of various enzymes implicated in disease.

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): Bromophenol-thiosemicarbazone hybrids have shown excellent selective PARP-1 inhibitory activity, a key target in cancer therapy, particularly for tumors with BRCA mutations.[4][9][13]

-

Carbonic Anhydrase and Acetylcholinesterase: Certain bromophenol derivatives have demonstrated inhibitory effects against carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting their potential for treating conditions like glaucoma and Alzheimer's disease.[14][15][16]

-

Protein Tyrosine Phosphatase 1B (PTP1B): Hybrids of bromophenols and saccharides have been identified as potent and selective inhibitors of PTP1B, a key negative regulator of the insulin signaling pathway, indicating their potential as antidiabetic agents.[17]

Future Perspectives and Conclusion

The journey into the therapeutic potential of novel bromophenol hybrids is still in its early stages, yet the findings to date are incredibly promising. The ability to rationally design and synthesize these molecules opens up a vast chemical space for exploration. Future research will likely focus on:

-

Optimizing Lead Compounds: Fine-tuning the structure of promising hybrids to enhance their potency, selectivity, and pharmacokinetic properties.

-

Elucidating Novel Mechanisms: Investigating the full spectrum of their biological targets and mechanisms of action.

-

In Vivo Efficacy and Safety: Progressing the most promising candidates through preclinical and eventually clinical trials.

References

-

Wang, L.-J., Guo, C.-L., Li, X.-Q., Wang, S.-Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S.-J., Wu, N., & Shi, D.-Y. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Marine Drugs, 15(11), 343. [Link]

-

Wang, L.-J., Guo, C.-L., Li, X.-Q., Wang, S.-Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S.-J., Wu, N., & Shi, D.-Y. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Marine Drugs, 15(11), 343. [Link]

-

Guo, C. L., Wang, L. J., Zhao, Y., Liu, H., Li, X. Q., Jiang, B., Luo, J., Guo, S. J., Wu, N., & Shi, D. Y. (2019). Design, synthesis and biological evaluation of bromophenol-thiazolylhydrazone hybrids inhibiting the interaction of translation initiation factors eIF4E/eIF4G as multifunctional agents for cancer treatment. European Journal of Medicinal Chemistry, 179, 559-574. [Link]

-

Wang, L. J., Guo, C. L., Li, X. Q., Wang, S. Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S. J., Wu, N., & Shi, D. Y. (2019). Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Journal of Medicinal Chemistry, 62(6), 3051-3067. [Link]

-

Wang, L.-J., Guo, C.-L., Li, X.-Q., Wang, S.-Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S.-J., Wu, N., & Shi, D.-Y. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

-

Öztaşkın, N., Göksu, S., Demir, Y., & Gülçin, İ. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7426. [Link]

-

Wang, L. J., Guo, C. L., Li, X. Q., Wang, S. Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S. J., Wu, N., & Shi, D. Y. (2019). Discovery of Novel Bromophenol–Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Journal of Medicinal Chemistry. [Link]

-

Wang, L. J., Guo, C. L., Li, X. Q., Wang, S. Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S. J., Wu, N., & Shi, D. Y. (2019). Discovery of Novel Bromophenol–Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase‑1 (PARP-1) for Use in Cancer. Figshare. [Link]

-

Liu, Y., Li, P., He, N., Song, J., & Qu, Y. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Oxidative Medicine and Cellular Longevity, 2020, 9301461. [Link]

-

Tang, M., Wang, P., Guo, Q., Jiang, B., & Li, Y. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Molecules, 31(1), 61. [Link]

-

Öztaşkın, N., Göksu, S., & Demir, Y. (2026). Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. ResearchGate. [Link]

-

Wang, L. J., Guo, C. L., Li, X. Q., Wang, S. Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S. J., Wu, N., & Shi, D. Y. (2019). Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. PubMed. [Link]

-

Öztaşkın, N., Göksu, S., Demir, Y., & Gülçin, İ. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. ResearchGate. [Link]

-

Oh, K. B., Lee, J. H., Chung, S. C., Shin, J., & Oh, D. C. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 104-108. [Link]

-

Zhao, Y., Wang, L. J., Guo, C. L., Liu, H., Li, X. Q., Jiang, B., Luo, J., Guo, S. J., Wu, N., & Shi, D. Y. (2017). Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 135, 236-247. [Link]

-

Boulebd, H. (2020). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. ResearchGate. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. [Link]

-

Liu, M., & Lin, X. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 411. [Link]

-

Wiese, J., Imhoff, J. F., & Labes, A. (2024). Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. Planta Medica, 90(6), 469-481. [Link]

-

Göksu, S., Öztaşkin, N., & Demir, Y. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(1), 1-14. [Link]

-

Miladinović, B., & Miladinović, S. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2291. [Link]

-

Liu, M., & Lin, X. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 411. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of bromophenol-thiazolylhydrazone hybrids inhibiting the interaction of translation initiation factors eIF4E/eIF4G as multifunctional agents for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of N-(2-bromophenyl)-3-phenylbutanamide in Medicinal Chemistry

Executive Summary

In modern drug discovery, the efficient construction of privileged heterocyclic scaffolds is paramount. N-(2-bromophenyl)-3-phenylbutanamide serves as a highly specialized synthetic precursor designed for the rapid assembly of the indolin-2-one (oxindole) core. Through transition-metal-catalyzed intramolecular α-arylation, this acyclic amide is converted into 3-(1-phenylethyl)indolin-2-one , a versatile building block featuring two contiguous stereocenters. This application note details the mechanistic rationale, optimized experimental protocols, and downstream medicinal chemistry applications of this critical transformation.

Mechanistic Insights: Palladium-Catalyzed Intramolecular α-Arylation

The conversion of N-(2-bromophenyl)-3-phenylbutanamide to an oxindole relies on a sophisticated Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind the reaction conditions is essential for troubleshooting and optimization.

-